Benzene, 1,1'-(1-pentyne-1,5-diyl)bis-
Description
The compound "Benzene, 1,1'-(1-pentyne-1,5-diyl)bis-" (IUPAC name) features two benzene rings connected via a 1,5-diyl pentyne backbone, which includes a carbon-carbon triple bond (sp-hybridized carbons) at positions 1–2 of the pentyl chain. The analysis below focuses on structurally related compounds with single or double bonds in the backbone, as these provide the closest analogs for comparison .
Properties
CAS No. |
173410-08-7 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-phenylpent-1-ynylbenzene |
InChI |
InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8,14H2 |
InChI Key |
FSJAIEMBUUFEEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- typically involves the coupling of benzene derivatives with alkyne precursors. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne linker to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne linker.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies of molecular interactions and binding affinities.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or therapeutic agents, is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-pentyne-1,5-diyl)bis- involves its interaction with molecular targets through its alkyne and benzene moieties. The alkyne linker can participate in cycloaddition reactions, while the benzene rings can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparison with Similar Compounds
Structural and Molecular Differences
Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural Comparison of Related Compounds
Key Observations:
- Backbone Reactivity : The absence of triple bonds in the evidence limits direct comparisons. However, alkene-containing analogs (e.g., 2-pentene-1,5-diyl) exhibit higher reactivity due to π-electrons, while alkane-backboned compounds (e.g., 1,5-pentanediyl) are more inert .
- Substituent Effects : Bulky groups like 2-phenylethylidene (CAS 55334-57-1) reduce molecular symmetry and may hinder crystallization, whereas simpler backbones (e.g., 1,3-pentadiene) favor conjugation and planar geometries .
Physicochemical Properties
Heat Capacity and Thermodynamics:
- The 1,5-pentanediyl compound (CAS 55334-57-1) has a calculated heat capacity (Cp,gas) ranging from 929.32 to 956.87 J/mol·K , with a vaporization enthalpy (ΔvapH) of 86.80 kJ/mol .
Molecular Weight and Symmetry:
- Alkyne-containing compounds would theoretically have lower molecular weights (e.g., C₁₇H₁₄ for a pentyne vs. C₁₇H₁₆ for a pentadiene) due to reduced hydrogen content. This impacts solubility and volatility .
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